molecular formula C15H17BrN2O3 B15106606 4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid

4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid

Cat. No.: B15106606
M. Wt: 353.21 g/mol
InChI Key: SBYHILKDCFDGLB-UHFFFAOYSA-N
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Description

4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to yield the indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C15H17BrN2O3

Molecular Weight

353.21 g/mol

IUPAC Name

4-[3-(6-bromoindol-1-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C15H17BrN2O3/c16-12-4-3-11-5-8-18(13(11)10-12)9-6-14(19)17-7-1-2-15(20)21/h3-5,8,10H,1-2,6-7,9H2,(H,17,19)(H,20,21)

InChI Key

SBYHILKDCFDGLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NCCCC(=O)O)Br

Origin of Product

United States

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